N-Chloromethanamine
Overview
Description
N-Chloromethanamine, also known as N-chloromethylamine, is a chemical compound with the molecular formula CH₄ClN. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloromethanamine can be synthesized by introducing chlorine gas into a cooled solution of methanamine (methylamine). The reaction is typically carried out at low temperatures to ensure safety and control . The general reaction is as follows: [ \text{CH}_3\text{NH}_2 + \text{Cl}_2 \rightarrow \text{CH}_3\text{NClH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires strict control of temperature and chlorine gas flow to prevent any hazardous conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-Chloromethanamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to methanamine.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various nitrogen oxides and other nitrogen-containing compounds.
Reduction: Methanamine.
Substitution: Depending on the nucleophile, different substituted amines can be formed.
Scientific Research Applications
N-Chloromethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of its oxidizing properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fungicides, insecticides, and disinfectants.
Mechanism of Action
The mechanism of action of N-chloromethanamine involves its strong oxidizing properties. It can react with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved include:
Oxidation of organic substrates: Leading to the formation of oxidized products.
Substitution reactions: Where the chlorine atom is replaced by other functional groups, altering the chemical structure of the substrate.
Comparison with Similar Compounds
N-Chloromethanamine can be compared with other similar compounds such as:
N-Chloroethylamine: Similar in structure but with an ethyl group instead of a methyl group.
N-Chloropropylamine: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of reactions it can undergo. Its strong oxidizing properties make it particularly useful in various chemical synthesis processes .
Properties
IUPAC Name |
N-chloromethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClN/c1-3-2/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIABOUHLYVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210528 | |
Record name | Methanamine, N-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-14-9 | |
Record name | Methanamine, N-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.